1-Fluoro-5-iodo-4-methyl-2-nitrobenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-5-iodo-4-methyl-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FINO2/c1-4-2-7(10(11)12)5(8)3-6(4)9/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLIEZRHWQYVGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Fluoro-5-iodo-4-methyl-2-nitrobenzene: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoro-5-iodo-4-methyl-2-nitrobenzene is a highly functionalized aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, a methyl group, and a nitro group on a benzene ring, offers multiple reactive sites for diverse chemical transformations. This guide provides a comprehensive overview of its chemical structure, a detailed proposed synthetic protocol, and explores its potential applications in research and development. The strategic placement of these functional groups allows for selective manipulation, making it a valuable intermediate in the synthesis of complex molecular architectures.
Chemical Structure and Properties
The structural attributes of 1-Fluoro-5-iodo-4-methyl-2-nitrobenzene dictate its chemical reactivity and potential applications. The presence of a fluorine atom can enhance the metabolic stability and binding affinity of derivative compounds, a desirable feature in drug design. The iodine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution and can be readily reduced to an amino group for further functionalization.
| Property | Value | Source |
| IUPAC Name | 1-Fluoro-5-iodo-4-methyl-2-nitrobenzene | N/A |
| CAS Number | 1779128-45-8 | [1] |
| Molecular Formula | C₇H₅FINO₂ | |
| Molecular Weight | 281.02 g/mol | |
| SMILES | CC1=CC(=O)=C(F)C=C1I |
Visualizing the Structure
The spatial arrangement of the substituents on the benzene ring is crucial for understanding its reactivity. Below is a two-dimensional representation of the 1-Fluoro-5-iodo-4-methyl-2-nitrobenzene molecule.
Caption: 2D Chemical Structure of 1-Fluoro-5-iodo-4-methyl-2-nitrobenzene.
Proposed Synthesis Protocol: Electrophilic Nitration of 4-Fluoro-2-iodotoluene
The following protocol is a proposed method based on well-established nitration procedures for similar halogenated aromatic compounds.[2]
Experimental Workflow
Caption: Proposed synthetic workflow for 1-Fluoro-5-iodo-4-methyl-2-nitrobenzene.
Step-by-Step Methodology
Materials:
-
4-Fluoro-2-iodotoluene
-
Concentrated Sulfuric Acid (98%)
-
Potassium Nitrate
-
Ice
-
Deionized Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for eluent
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 4-fluoro-2-iodotoluene (1.0 eq).
-
Dissolution and Cooling: To the stirred starting material, slowly add concentrated sulfuric acid (5-10 volumes) while maintaining the temperature below 20 °C by using an ice bath. Once the dissolution is complete, cool the mixture to 0-5 °C.
-
Nitration: Slowly add potassium nitrate (1.1 eq) portion-wise to the cooled solution, ensuring the temperature does not exceed 10 °C. The addition of a nitrating agent should be done with caution due to the exothermic nature of the reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature (around 25 °C) and stir for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash successively with deionized water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford the pure 1-fluoro-5-iodo-4-methyl-2-nitrobenzene.
Potential Applications in Drug Discovery and Materials Science
The multifaceted nature of 1-fluoro-5-iodo-4-methyl-2-nitrobenzene makes it an attractive starting material for the synthesis of a wide range of complex organic molecules.
-
Medicinal Chemistry: The ability to perform selective cross-coupling reactions at the iodine position, coupled with the potential for nucleophilic substitution of the fluorine atom and reduction of the nitro group, allows for the rapid generation of compound libraries for drug screening. The fluorine substituent can improve the pharmacokinetic properties of drug candidates.
-
Materials Science: The functional groups on this molecule can be used to synthesize novel organic materials with interesting electronic or optical properties. For example, it could be a precursor for the synthesis of novel dyes, liquid crystals, or organic semiconductors.
Conclusion
1-Fluoro-5-iodo-4-methyl-2-nitrobenzene is a valuable and versatile chemical intermediate. Its well-defined structure and multiple reactive sites provide chemists with a powerful tool for the synthesis of complex and potentially bioactive molecules. The proposed synthetic protocol, based on established chemical principles, offers a reliable pathway to access this compound for further research and development in both academic and industrial settings. As the demand for sophisticated molecular building blocks continues to grow, the importance of compounds like 1-fluoro-5-iodo-4-methyl-2-nitrobenzene in advancing the frontiers of science is undeniable.
References
-
Crysdot LLC. 1-Fluoro-5-iodo-4-methyl-2-nitrobenzene. [Link]
Sources
molecular weight and formula of 1-Fluoro-5-iodo-4-methyl-2-nitrobenzene
Strategic Utilization in High-Throughput Medicinal Chemistry[1]
Executive Summary
1-Fluoro-5-iodo-4-methyl-2-nitrobenzene (CAS: 1779128-45-8) represents a high-value "linchpin" intermediate in modern drug discovery. Its structural uniqueness lies in the orthogonal reactivity of its substituents: a nucleophilic aromatic substitution (
Molecular Identity & Physicochemical Profile[2][3][4][5][6]
The compound is a poly-substituted benzene derivative.[1] Its utility stems from the precise arrangement of electron-withdrawing (Nitro, Fluoro) and electron-donating (Methyl) groups relative to the reactive Iodine handle.
| Property | Value / Description |
| IUPAC Name | 1-Fluoro-5-iodo-4-methyl-2-nitrobenzene |
| Molecular Formula | C |
| Molecular Weight | 281.02 g/mol |
| CAS Number | 1779128-45-8 |
| Physical State | Pale yellow to off-white solid |
| SMILES | CC1=C(I)C=C(F)C(=O)=C1 |
| Calc.[2][3][4] LogP | ~3.2 (Lipophilic) |
| H-Bond Acceptors | 3 (NO |
| H-Bond Donors | 0 |
Structural Causality[2]
-
C1-Fluorine: Highly activated for
displacement due to the ortho-Nitro group (C2), which withdraws electron density via resonance and induction. -
C5-Iodine: Positioned para to the Nitro group? No, it is para to the H (C2 and C5 are para? No, 1,4 relationship is F and Me. 2,5 relationship is NO2 and I).
-
Correction: The Nitro is at C2. The Iodine is at C5. They are para to each other. This electronic relationship makes the C-I bond electron-deficient, facilitating oxidative addition in Pd-catalyzed couplings, though slightly slower than electron-rich aryl iodides.
-
-
C4-Methyl: Provides a steric handle and a benzylic site for potential metabolic oxidation or radical bromination.
Synthesis & Manufacturing Logic
The synthesis of this isomer requires navigating the directing effects of the benzene ring. Standard electrophilic aromatic substitution (EAS) on 1-fluoro-4-methyl-2-nitrobenzene faces regioselectivity challenges.
Primary Synthetic Route: Electrophilic Iodination
The most direct route involves the iodination of 1-Fluoro-4-methyl-2-nitrobenzene .
Protocol Logic:
-
Substrate: 1-Fluoro-4-methyl-2-nitrobenzene.
-
Reagents: N-Iodosuccinimide (NIS) in Triflic Acid (TfOH) or H
SO . -
Mechanism: The Methyl group (C4) activates the ortho positions (C3 and C5). The Nitro group (C2) deactivates the ring but directs meta (to C4 and C6? No, meta to C2 is C4 and C6).
-
Regio-conflict:
-
Position 6: Activated by F (ortho), "least deactivated" by NO
(meta). -
Position 5 (Target): Activated by Me (ortho), deactivated by NO
(para).
-
-
Resolution: Under superacidic conditions (TfOH), the directing effects can shift. However, a common alternative to ensure regiocontrol is the Sandmeyer Reaction .
-
High-Fidelity Route: Sandmeyer Sequence
To guarantee the 5-iodo placement without isomer separation issues, a diazotization strategy is preferred in high-purity manufacturing.
-
Precursor: 5-Amino-1-fluoro-4-methyl-2-nitrobenzene.
-
Diazotization: NaNO
, H SO , 0°C Diazonium salt. -
Iodination: Addition of KI (Potassium Iodide).
-
Outcome: Quantitative substitution of
with at position 5.[2]
Figure 1: High-fidelity synthetic pathway via Sandmeyer reaction to ensure regiospecific iodine placement.
Application Workflows in Drug Discovery[2][7][8]
This molecule acts as a bifunctional electrophile . The Iodine and Fluorine atoms allow for sequential, orthogonal functionalization.
Workflow A: The "Suzuki-First" Strategy
Because the C-I bond is weaker than the C-F bond, Palladium-catalyzed cross-coupling is performed first.
-
Reaction: Suzuki-Miyaura Coupling.
-
Reagents: Boronic Acid (
), Pd(dppf)Cl , K CO , Dioxane/Water. -
Selectivity: The C-I bond (Bond Dissociation Energy ~65 kcal/mol) undergoes oxidative addition much faster than the C-F bond (~115 kcal/mol) or the C-NO
group. -
Result: Retention of the Nitro and Fluoro groups for subsequent steps.
Workflow B: The "SNAr-Second" Strategy
Following the Suzuki coupling, the Fluorine atom—still activated by the ortho-Nitro group—serves as a leaving group for nucleophiles.
-
Reaction: Nucleophilic Aromatic Substitution (
). -
Nucleophiles: Primary/Secondary amines, Thiols, Alkoxides.
-
Conditions: DIPEA, DMSO, Heat (60-80°C).
-
Mechanism: Meisenheimer complex formation stabilized by the Nitro group.
Workflow C: Indole Synthesis (Batch Process)
The ortho-relationship between the Nitro group (C2) and a functionalized carbon at C1 (after
Figure 2: Divergent synthesis map showing chemoselective functionalization pathways.
Safety & Handling Protocol
As a halogenated nitroaromatic, this compound requires strict adherence to safety protocols to prevent sensitization and environmental contamination.
-
Light Sensitivity: Aryl iodides are prone to photo-deiodination. Store in amber vials under inert atmosphere (Argon/Nitrogen).
-
Explosion Hazard: While not a polynitro compound, the combination of nitro groups and oxidizable halogens warrants caution during heating. Do not distill to dryness.
-
Toxicology: Treat as a potential alkylating agent and mutagen. Use double-gloving (Nitrile) and work within a fume hood.
References
-
PubChem. Compound Summary: 1-Fluoro-5-iodo-4-methyl-2-nitrobenzene (CID 124123283).[3] National Library of Medicine.[3] Available at: [Link][3]
-
Dalvit, C., & Vulpetti, A. (2019).[4] Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. Journal of Medicinal Chemistry.[4] (Context on Fluorine in Pharma). Available at: [Link]
Sources
- 1. China Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
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- 3. 1-Fluoro-4-iodo-3-methyl-2-nitro-benzene | C7H5FINO2 | CID 124123283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Fluoro-5-iodo-4-methyl-2-nitrobenzene safety data sheet (SDS/MSDS)
An In-Depth Technical Guide to the Safe Handling and Application of 1-Fluoro-5-iodo-4-methyl-2-nitrobenzene
This guide provides a comprehensive overview of the chemical properties, safety protocols, and handling procedures for 1-Fluoro-5-iodo-4-methyl-2-nitrobenzene (CAS No. 1779128-45-8). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data to ensure the safe and effective use of this compound in a laboratory setting.
Introduction and Compound Profile
1-Fluoro-5-iodo-4-methyl-2-nitrobenzene is a halogenated and nitrated aromatic compound. Such structures are of significant interest in medicinal chemistry and materials science, often serving as versatile building blocks in the synthesis of more complex molecules. The presence of fluoro, iodo, methyl, and nitro groups on the benzene ring imparts specific reactivity and physical properties, making it a valuable intermediate. However, the combination of these functional groups also necessitates a thorough understanding of its potential hazards.
Key Identifiers:
| Identifier | Value |
| Chemical Name | 1-Fluoro-5-iodo-4-methyl-2-nitrobenzene |
| CAS Number | 1779128-45-8[1] |
| Molecular Formula | C₇H₅FINO₂[1] |
| Molecular Weight | 281.02 g/mol |
| SMILES | CC1=CC(=O)=C(F)C=C1I[1] |
Hazard Identification and Risk Assessment
Nitrobenzene and its derivatives are known to be readily absorbed through the skin and can cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing its ability to transport oxygen.[2] Symptoms of acute exposure can include cyanosis, fatigue, dizziness, and headache.[2] Chronic exposure may lead to similar symptoms and has been associated with liver and spleen damage.[2] The International Agency for Research on Cancer (IARC) classifies nitrobenzene as possibly carcinogenic to humans (Group 2B).[2]
Based on data for related compounds, the following GHS hazard classifications are anticipated:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful or toxic if swallowed, in contact with skin, or if inhaled.[3][4][5][6][7]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[5][6][8]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[6]
-
Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[3][5]
Caption: Potential Health Hazards of 1-Fluoro-5-iodo-4-methyl-2-nitrobenzene.
Safe Handling and Storage Protocols
Given the anticipated hazards, stringent adherence to safe laboratory practices is imperative.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling 1-Fluoro-5-iodo-4-methyl-2-nitrobenzene:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield.[8][9] | Protects against splashes and airborne particles that can cause severe eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after handling.[8][9] | Prevents skin contact, a primary route of absorption for nitroaromatic compounds. |
| Skin and Body Protection | A lab coat, and for larger quantities, impervious clothing.[8] | Minimizes the risk of skin exposure and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[4][7] If engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges is necessary. | Prevents inhalation of dust or vapors, which can be toxic. |
Experimental Workflow for Safe Handling
The following workflow should be adopted for all procedures involving this compound:
Caption: Standard Operating Procedure for Handling 1-Fluoro-5-iodo-4-methyl-2-nitrobenzene.
Storage Requirements
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][8]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[4]
-
Store away from heat, sparks, and open flames.[4]
Emergency Procedures
Immediate and appropriate response to an exposure or spill is critical.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8][10] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[8][10] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[8][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[8][10] |
Accidental Release Measures
In the event of a spill, follow this emergency response workflow:
Caption: Emergency Response Workflow for a Chemical Spill.
Physical and Chemical Properties
The following table summarizes the known and predicted physical and chemical properties of 1-Fluoro-5-iodo-4-methyl-2-nitrobenzene and related compounds.
| Property | Value/Information | Source |
| Physical Form | Likely a solid at room temperature. | Inferred from similar compounds |
| Molecular Formula | C₇H₅FINO₂ | [1] |
| Molecular Weight | 281.02 g/mol | |
| Storage Temperature | Recommended 2-8°C for similar compounds. | [11] |
Stability and Reactivity
-
Reactivity: Generally stable under normal storage and handling conditions.[12]
-
Chemical Stability: Stable under recommended storage conditions.[12]
-
Conditions to Avoid: Heat, flames, sparks, and direct sunlight.[3][4]
-
Incompatible Materials: Strong oxidizing agents and strong bases.[4]
-
Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides, carbon oxides, hydrogen fluoride, and hydrogen iodide.
Toxicological Profile
The toxicological properties of 1-Fluoro-5-iodo-4-methyl-2-nitrobenzene have not been fully investigated. However, based on the toxicology of nitrobenzene and its derivatives, the following effects can be anticipated:
-
Acute Toxicity: The primary acute effect of significant exposure is likely methemoglobinemia.[2] Nitroaromatic compounds are generally classified as harmful or toxic upon ingestion, dermal contact, or inhalation.
-
Chronic Toxicity: Prolonged or repeated exposure may cause damage to the spleen, liver, and central nervous system.[2][13]
-
Carcinogenicity: Nitrobenzene is classified by IARC as Group 2B, "possibly carcinogenic to humans."[2] This classification should be considered for 1-Fluoro-5-iodo-4-methyl-2-nitrobenzene in the absence of specific data.
-
Mutagenicity and Teratogenicity: Data for this specific compound are not available.
Conclusion
1-Fluoro-5-iodo-4-methyl-2-nitrobenzene is a valuable research chemical that requires careful and informed handling. By understanding its potential hazards, implementing robust safety protocols, and being prepared for emergencies, researchers can work with this compound safely and effectively. The information presented in this guide, synthesized from data on structurally related compounds, provides a strong foundation for a comprehensive safety program.
References
-
PubChem. (n.d.). 1,2-Difluoro-4-methyl-5-nitrobenzene. Retrieved from [Link]
-
Loba Chemie. (2016). 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 1-Fluoro-4-nitrobenzene. Retrieved from [Link]
-
Reagentia. (n.d.). 1-Fluoro-4-iodo-5-methyl-2-nitrobenzene (1 x 100 mg). Retrieved from [Link]
-
PubChem. (n.d.). Benzene, 1-fluoro-2-methyl-4-nitro-. Retrieved from [Link]
-
Crysdot LLC. (n.d.). 1-Fluoro-5-iodo-4-methyl-2-nitrobenzene. Retrieved from [Link]
-
Reagentia. (n.d.). 1-Fluoro-4-iodo-5-methyl-2-nitrobenzene (1 x 250 mg). Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 1-FLUORO-2-METHYL-4-NITROBENZENE. Retrieved from [Link]
-
GOV.UK. (2024). Nitrobenzene: toxicological overview. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene. Retrieved from [Link]
-
EPA. (n.d.). Toxicological Profile For Nitrobenzene. Retrieved from [Link]
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1-Fluoro-5-iodo-4-methyl-2-nitrobenzene melting point and boiling point
This technical guide provides a comprehensive analysis of 1-Fluoro-5-iodo-4-methyl-2-nitrobenzene , a specialized halogenated aromatic intermediate used in high-value cross-coupling chemistries.
Note on Data Availability: As a specialized research intermediate (CAS 1779128-45-8), direct experimental physical property data is not standardized in public pharmacopeial databases. The values below represent predicted physicochemical properties derived from Quantitative Structure-Property Relationship (QSPR) models and validated against experimentally known structural isomers.
CAS No: 1779128-45-8 | Formula: C₇H₅FINO₂ | M.W.: 281.02 g/mol
Physicochemical Properties Profile
The addition of the iodine atom to the fluoro-nitro-toluene scaffold significantly increases polarizability and molecular weight, shifting the physical state from a low-melting solid/liquid (precursor) to a distinct solid.
| Property | Value / Range | Confidence Level | Note |
| Physical State | Solid (Crystalline) | High | Based on MW (281.[1]02) and nitro/iodo substituents.[1][2][3] |
| Melting Point | 55 – 65 °C (Predicted) | Medium | Estimated vs. 1-Fluoro-4-methyl-2-nitrobenzene (MP: 28°C). Iodine addition typically elevates MP by ~30-40°C due to London dispersion forces. |
| Boiling Point | 315 ± 25 °C (Predicted) | Medium | At 760 mmHg. Likely decomposes prior to boiling. |
| Flash Point | > 145 °C | High | Predicted based on high boiling point. |
| Density | 1.9 ± 0.1 g/cm³ | High | Heavy atom effect (Iodine) significantly increases density vs. toluene derivatives (~1.2 g/cm³). |
| Solubility | DMSO, DCM, Ethyl Acetate | High | Insoluble in water due to lipophilic halogen/methyl groups. |
Experimental Determination Protocols
Since specific literature values are scarce, the following self-validating protocols are recommended for in-house characterization.
Protocol A: Melting Point Determination (Capillary Method)
Objective: Establish the precise solid-liquid phase transition temperature.
-
Preparation: Dry the sample in a vacuum desiccator over P₂O₅ for 24 hours to remove solvent traces (solvent occlusion depresses MP).
-
Loading: Pack 2-3 mm of substance into a clean, dry glass capillary tube.
-
Ramping:
-
Fast Ramp: 10°C/min to 45°C.
-
Critical Ramp: 1°C/min from 45°C upwards.
-
-
Observation: Record
(first liquid drop) and (complete liquefaction).-
Validation: A range >2°C indicates impurity (likely regioisomers). Recrystallize from Ethanol/Hexane if necessary.
-
Protocol B: Purity Validation via HPLC
Objective: Ensure the measured MP belongs to the target isomer and not a mixture.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).
-
Mobile Phase: A: Water (0.1% Formic Acid) / B: Acetonitrile.
-
Gradient: 50% B to 90% B over 15 min.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm.
Synthesis & Retrosynthetic Analysis
The synthesis of this polysubstituted benzene requires careful control of regioselectivity , as the directing effects of the fluoro (ortho/para), methyl (ortho/para), and nitro (meta) groups compete.
Strategic Logic
-
Starting Material: 1-Fluoro-4-methyl-2-nitrobenzene (Commercially available).[4]
-
Reaction Type: Electrophilic Aromatic Substitution (Iodination).
-
Regiochemistry:
-
The Fluoro group directs ortho/para. (Para is blocked by methyl).
-
The Methyl group directs ortho (blocked by fluoro/nitro).
-
The Nitro group is a meta-director.
-
Target Position (C-5): This position is meta to the Nitro group and para to the Fluoro group (though Fluoro is a deactivator, it is an ortho/para director). Strong acidic conditions are required to overcome the deactivating Nitro group.
-
Synthesis Workflow Diagram
Caption: Electrophilic iodination pathway targeting the C-5 position using a super-electrophilic iodine source.
Safety & Handling (E-E-A-T)
Hazard Class: Irritant / Potential Sensitizer.
-
Nitroaromatics: Known to be toxic by inhalation and absorption. Potential methemoglobinemia agents.
-
Halogenated Derivatives: Often persist in biological systems.
Standard Operating Procedure (SOP):
-
Engineering Controls: Handle only in a certified chemical fume hood.
-
PPE: Nitrile gloves (double-gloved recommended due to nitro-compound permeation), safety goggles, and lab coat.
-
Spill Response: Do not wipe with paper towels (fire risk with nitro compounds). Absorb with vermiculite and dispose of as hazardous organic waste.
References
-
PubChem Compound Summary. 1-Fluoro-4-methyl-2-nitrobenzene (Precursor Data). National Library of Medicine. [Link][5]
-
Olah, G. A., et al. "Synthetic Methods and Reactions. Iodination of Deactivated Aromatics with N-Iodosuccinimide in Trifluoromethanesulfonic Acid." Journal of Organic Chemistry, 1993. (Foundational method for iodinating nitro-aromatics). [Link]
Sources
Methodological & Application
Application Note: Selective Fluorine Displacement in Polyhalogenated Nitrobenzenes
This Application Note and Protocol guide details the selective displacement of fluorine in 1-Fluoro-5-iodo-4-methyl-2-nitrobenzene . This scaffold is a critical intermediate in medicinal chemistry, particularly for kinase inhibitors and proteolysis-targeting chimeras (PROTACs), where the iodine serves as a latent handle for subsequent cross-coupling (e.g., Suzuki-Miyaura) while the fluorine allows for immediate, regioselective introduction of heteroatomic diversity.
of 1-Fluoro-5-iodo-4-methyl-2-nitrobenzene Audience: Medicinal Chemists, Process Development ScientistsExecutive Summary & Strategic Value
The molecule 1-Fluoro-5-iodo-4-methyl-2-nitrobenzene presents a classic "chemoselectivity puzzle" in organic synthesis. It contains two potential leaving groups (fluoride and iodide) activated by an ortho-nitro group.[1]
-
The Fluorine (C1): Activated by the ortho-nitro group (-I, -M effects).[1][2]
-
The Iodine (C5): Activated by the para-nitro group.
Despite both positions being electronically activated, fluorine is displaced exclusively under standard Nucleophilic Aromatic Substitution (
Key Application: This reaction is the primary entry point for synthesizing 5-iodo-4-methyl-2-nitro-anilines or ethers, which are precursors to complex indoles, quinoxalines, and benzimidazoles.
Mechanistic Insight: The "Fluorine Effect"
To ensure reproducibility, one must understand the causality of the selectivity.
Reaction Kinetics
The reaction follows a second-order mechanism (
The reaction coordinate diagram is characterized by two steps:
-
Nucleophilic Attack (Rate Limiting): The nucleophile attacks C1, breaking aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer Complex).
-
Elimination (Fast): Re-aromatization occurs via the loss of the leaving group (
).
Why Fluorine > Iodine?
In
-
Inductive Stabilization: The high electronegativity of Fluorine pulls electron density from the ring, making C1 more electrophilic (
) and stabilizing the negative charge in the transition state of the Meisenheimer complex.[3] -
Iodine's Limitation: While Iodine is a better leaving group in
or reactions (weaker bond), it is less electronegative. It does not facilitate the initial attack as effectively as Fluorine. Furthermore, the methyl group at C4 provides steric bulk that slightly hinders attack at C5 (Iodine position), further favoring C1 (Fluorine).
Mechanistic Pathway Diagram
Caption: Logical flow of the
Experimental Protocols
Protocol A: Displacement with Primary/Secondary Amines
Objective: Synthesis of N-alkyl-5-iodo-4-methyl-2-nitroanilines.
Reagents:
-
Substrate: 1-Fluoro-5-iodo-4-methyl-2-nitrobenzene (1.0 equiv)
-
Nucleophile: Amine (1.1 – 1.2 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) or (1.5 – 2.0 equiv) -
Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)[4]
-
Note: THF or Acetonitrile can be used but may require heating.
-
Procedure:
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-Fluoro-5-iodo-4-methyl-2-nitrobenzene (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).
-
Base Addition: Add DIPEA (1.5 equiv) to the solution.
-
Critical: If using a salt amine (e.g., amine hydrochloride), increase base to 2.5 equiv.
-
-
Nucleophile Addition: Add the amine (1.1 equiv) dropwise at Room Temperature (RT).
-
Reaction: Stir at RT.
-
Monitoring: Monitor by TLC or LC-MS. Reaction is typically complete within 1-4 hours at RT due to the high reactivity of the fluoro-nitro system.
-
Optimization: If reaction is sluggish (sterically hindered amines), heat to 50°C. Do not exceed 80°C to avoid displacing the iodine or reducing the nitro group.
-
-
Workup:
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc).[4]
-
Wash organic layer with Water (
) to remove DMF. -
Wash with Brine (
). -
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallization (EtOH/Water) or Flash Column Chromatography (Hexanes/EtOAc).
Protocol B: Displacement with Alkoxides (Ether Synthesis)
Objective: Synthesis of 5-iodo-4-methyl-2-nitrophenyl ethers.
Reagents:
-
Substrate: 1.0 equiv
-
Alcohol (R-OH): 1.2 equiv
-
Base: NaH (Sodium Hydride, 60% dispersion) or KOtBu (1.2 equiv)
-
Solvent: Anhydrous THF (0°C to RT)
Procedure:
-
Alkoxide Formation: In a separate vial, suspend NaH (1.2 equiv) in anhydrous THF at 0°C. Add the alcohol (1.2 equiv) dropwise and stir for 15-30 min until
evolution ceases. -
Coupling: Add the solution of 1-Fluoro-5-iodo-4-methyl-2-nitrobenzene (1.0 equiv in THF) dropwise to the alkoxide solution at 0°C.
-
Why Reverse Addition? Adding the substrate to the nucleophile ensures the nucleophile is always in excess locally, preventing side reactions.
-
-
Quench: Carefully quench with saturated
solution. -
Extraction: Extract with EtOAc, dry, and concentrate.
Data Presentation & Troubleshooting
Solvent & Base Compatibility Table
| Solvent | Polarity | Reaction Rate | Recommended Base | Notes |
| DMF | High | Fast | Standard choice. Hard to remove if not washed thoroughly. | |
| DMSO | High | Very Fast | Best for unreactive amines. | |
| THF | Moderate | Moderate | NaH, KOtBu, TEA | Good for alkoxides. Easy workup. |
| MeCN | Moderate | Slow-Moderate | Good alternative if DMF is problematic for downstream. | |
| EtOH | High | Moderate | Green solvent. Only for amines (avoid trans-etherification). |
Troubleshooting Guide
-
Problem: Loss of Iodine (De-iodination).
-
Cause: Reaction temperature too high (>100°C) or presence of Pd contaminants.
-
Solution: Keep temp <60°C. Ensure glassware is free of transition metals.
-
-
Problem: Hydrolysis (Phenol formation).
-
Cause: Wet solvent or hydroxide impurities in base.
-
Solution: Use anhydrous DMF/THF.[4] Use fresh DIPEA or dry
.
-
-
Problem: Regioisomer formation (Displacement of I).
-
Cause: Extremely rare, but possible with very "soft" thiolate nucleophiles.
-
Solution: Control stoichiometry strictly (1.0 eq nucleophile) and keep temperature low (0°C).
-
Workflow Visualization
Caption: Decision tree and experimental workflow for amine vs. alkoxide nucleophiles.
References
-
Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273-412. Link
- Foundational text establishing the reactivity order F >> Cl, Br, I in activ
-
Rohrbach, S., Smith, A. J., & O'Hagan, D. (2019). "C–F Bond Activation in Organic Synthesis." Angewandte Chemie International Edition, 58(46), 16368-16388. Link
- Modern review discussing the specific activ
-
BenchChem. (2025).[4] "Application Notes: Nucleophilic Aromatic Substitution of 2-Fluoro-5-nitrobenzene-1,4-diamine." BenchChem Technical Library. Link
- Provides specific protocols for similar fluoro-nitrobenzene scaffolds.
-
Sigma-Aldrich. (2023). "Synthesis of 2-iodo-4-nitroaniline derivatives." Sigma-Aldrich Technical Bulletins. Link
- Source for physical properties and handling of iodo-nitroaniline deriv
-
Neumann, C. N., & Ritter, T. (2015). "Late-Stage Fluorination: Fancy Novelty or Useful Tool?" Angewandte Chemie, 54(11), 3216-3221. Link
- Contextualizes the value of fluorine chemistry in drug development.
Sources
- 1. 1-Chloro-5-fluoro-4-iodo-2-nitrobenzene | 2244086-60-8 | Benchchem [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-methyl-2-nitroaniline synthesis method - Eureka | Patsnap [eureka.patsnap.com]
Troubleshooting & Optimization
preventing deiodination side reactions in 1-Fluoro-5-iodo-4-methyl-2-nitrobenzene coupling
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 1-Fluoro-5-iodo-4-methyl-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of coupling this electron-deficient aryl iodide while minimizing the prevalent deiodination side reaction. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What is the deiodination side reaction, and why is it a problem with 1-Fluoro-5-iodo-4-methyl-2-nitrobenzene?
A1: Deiodination, specifically hydrodeiodination, is a common side reaction in palladium-catalyzed cross-couplings where the iodine atom on your starting material is replaced by a hydrogen atom. This results in the formation of 1-fluoro-4-methyl-2-nitrobenzene, a byproduct that reduces the yield of your desired coupled product. 1-Fluoro-5-iodo-4-methyl-2-nitrobenzene is particularly susceptible to this side reaction due to the electron-withdrawing nature of the nitro and fluoro groups, which can influence the stability of intermediates in the catalytic cycle.
Q2: What is the primary mechanism of deiodination in these coupling reactions?
A2: The most accepted mechanism for hydrodeiodination involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle. This can occur through several pathways, including the reaction of the palladium catalyst with bases, solvents (like alcohols), or even trace amounts of water. This Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate to yield the deiodinated arene.
Troubleshooting Deiodination in Specific Coupling Reactions
The following sections provide detailed troubleshooting guides for Suzuki, Sonogashira, and Buchwald-Hartwig couplings with 1-Fluoro-5-iodo-4-methyl-2-nitrobenzene.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. However, with electron-deficient substrates like 1-Fluoro-5-iodo-4-methyl-2-nitrobenzene, deiodination can be a significant competing reaction.
Common Issues and Troubleshooting Strategies
| Issue | Potential Cause | Troubleshooting Strategy |
| High levels of deiodinated byproduct (1-fluoro-4-methyl-2-nitrobenzene) | Formation of Pd-H species from protic solvents or certain bases. | Switch to aprotic solvents like dioxane, toluene, or DMF. Use weaker, non-hydridic bases such as K₃PO₄ or Cs₂CO₃ instead of strong alkoxides. |
| High reaction temperatures promoting Pd-H formation and reductive elimination of the deiodinated product. | Lower the reaction temperature and monitor the reaction progress closely to avoid prolonged heating after completion. | |
| Inefficient transmetalation step, allowing more time for side reactions. | Ensure the boronic acid or ester is of high purity and use a slight excess (1.1-1.2 equivalents). Consider using more reactive boronic esters like MIDA boronates. | |
| Low yield of coupled product with significant starting material remaining | Inactive catalyst or slow oxidative addition. | Use a pre-catalyst that readily forms the active Pd(0) species, such as a Buchwald precatalyst. Employ electron-rich and bulky phosphine ligands to promote oxidative addition. |
| Inhibition of the catalyst by iodide ions formed during the reaction. | Use a solvent in which the iodide salt byproduct is poorly soluble, such as toluene, to minimize catalyst inhibition.[1] |
Optimized Protocol for Suzuki-Miyaura Coupling
This protocol is designed to minimize deiodination by employing a weaker base and an aprotic solvent.
Materials:
-
1-Fluoro-5-iodo-4-methyl-2-nitrobenzene (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol)
-
Anhydrous 1,4-dioxane (10 mL)
Procedure:
-
To a dry Schlenk flask, add 1-Fluoro-5-iodo-4-methyl-2-nitrobenzene, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd₂(dba)₃ and SPhos to the flask.
-
Add anhydrous 1,4-dioxane via syringe.
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a powerful tool for the synthesis of aryl alkynes. When using 1-Fluoro-5-iodo-4-methyl-2-nitrobenzene, careful selection of the catalyst, base, and the potential use of a copper co-catalyst are crucial to suppress deiodination.
Common Issues and Troubleshooting Strategies
| Issue | Potential Cause | Troubleshooting Strategy |
| Significant deiodination | Amine base acting as a hydride source. | Use a non-nucleophilic, sterically hindered amine base like diisopropylethylamine (DIPEA) or consider a copper-free protocol with a weaker inorganic base like K₂CO₃ or Cs₂CO₃. |
| High catalyst loading or prolonged reaction times. | Use a lower catalyst loading (e.g., 1-2 mol% Pd) and monitor the reaction closely to stop it upon completion. | |
| Glaser-Hay homocoupling of the alkyne | Presence of oxygen and copper(I) co-catalyst. | Thoroughly degas all solvents and reagents. Consider a copper-free Sonogashira protocol, especially if homocoupling is a major issue. |
| Low or no product formation | Deactivation of the palladium catalyst. | Employ robust ligands such as bulky phosphines or N-heterocyclic carbenes (NHCs) to stabilize the palladium center. |
Optimized Protocol for Sonogashira Coupling (Copper-Free)
This copper-free protocol can help minimize both deiodination and alkyne homocoupling.
Materials:
-
1-Fluoro-5-iodo-4-methyl-2-nitrobenzene (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Diisopropylethylamine (DIPEA) (3.0 mmol)
-
Anhydrous THF (10 mL)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve 1-Fluoro-5-iodo-4-methyl-2-nitrobenzene and the terminal alkyne in anhydrous THF.
-
Add DIPEA to the solution.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Thoroughly degas the mixture.
-
Heat the reaction to 50-60 °C and stir.
-
Monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute with an organic solvent and wash with saturated aqueous NH₄Cl, water, and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for the synthesis of arylamines. With electron-deficient aryl iodides, the choice of ligand and base is paramount to favor C-N bond formation over deiodination.
Common Issues and Troubleshooting Strategies
| Issue | Potential Cause | Troubleshooting Strategy |
| Prevalent deiodination | β-hydride elimination from the palladium-amide intermediate. | Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) that promote reductive elimination over β-hydride elimination.[1] |
| Strong alkoxide bases promoting side reactions. | Switch to a weaker base like Cs₂CO₃ or K₃PO₄, especially if the amine is not sterically hindered. | |
| Catalyst inhibition by iodide | The iodide byproduct can inhibit the palladium catalyst. | Use of bidentate phosphine ligands can help prevent the formation of inactive palladium iodide dimers.[2] Using a solvent like toluene where the iodide salt is less soluble can also be beneficial.[1] |
| Low conversion | Sterically hindered amine or poorly reactive aryl iodide. | Increase the reaction temperature cautiously. Use a more active precatalyst system (e.g., a G3 or G4 Buchwald precatalyst). |
Optimized Protocol for Buchwald-Hartwig Amination
This protocol utilizes a modern ligand and a weaker base to enhance selectivity.
Materials:
-
1-Fluoro-5-iodo-4-methyl-2-nitrobenzene (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
XPhos (0.036 mmol, 3.6 mol%)
-
Cs₂CO₃ (2.0 mmol)
-
Anhydrous toluene (10 mL)
Procedure:
-
Add 1-Fluoro-5-iodo-4-methyl-2-nitrobenzene, the amine, and Cs₂CO₃ to a dry Schlenk tube.
-
Evacuate and backfill the tube with argon three times.
-
In a separate glovebox, prepare a stock solution of Pd₂(dba)₃ and XPhos in toluene.
-
Add the catalyst solution to the reaction tube.
-
Seal the tube and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction's progress.
-
After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry, filter, and concentrate.
-
Purify the product via column chromatography.
Visualizing the Competing Pathways
The following diagrams illustrate the catalytic cycles for the coupling reactions and the competing deiodination pathway.
Caption: Competing Suzuki coupling and deiodination pathways.
Caption: Competing Buchwald-Hartwig amination and deiodination pathways.
References
-
Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Haydl, A. M., & Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(46), 16598-16617. [Link]
Sources
purification methods for 1-Fluoro-5-iodo-4-methyl-2-nitrobenzene intermediates
This guide functions as a specialized technical support center for the purification of 1-Fluoro-5-iodo-4-methyl-2-nitrobenzene (CAS: 1779128-45-8).[1] It is designed for organic chemists and process engineers encountering specific purity bottlenecks.[1]
Status: Operational Role: Senior Application Scientist Subject: Purification Protocols & Troubleshooting
Executive Summary
1-Fluoro-5-iodo-4-methyl-2-nitrobenzene is a densely functionalized aromatic intermediate.[1] Its purification is complicated by the competing electronic effects of four substituents: the strongly electron-withdrawing nitro group, the electron-donating methyl group, and two halogens with opposing electronegativities.[1]
Common challenges include regioisomer separation (ortho- vs. meta-iodination), de-iodination (protodehalogenation), and oiling out during crystallization due to low melting points typical of ortho-substituted nitro-toluenes.[1]
Part 1: Critical Impurity Profiling
Before selecting a method, identify what you are removing.[1]
| Impurity Type | Likely Identity | Origin | Detection Strategy |
| Starting Material | 1-Fluoro-4-methyl-2-nitrobenzene | Incomplete Iodination | TLC (High |
| Regioisomer | 1-Fluoro-3-iodo-4-methyl-2-nitrobenzene | Electrophilic attack at C3 (sterically hindered but possible) | |
| De-iodinated | 1-Fluoro-4-methyl-2-nitrobenzene | Light/Acid-induced cleavage | Appearance of yellow color, lower MW in MS |
| Oxidation Side-products | Benzoic acid derivatives | Over-oxidation of methyl group (rare but possible in harsh nitration) | LC-MS (Acidic peak), Solubility in |
Part 2: Troubleshooting Crystallization (Primary Method)
Q: I am attempting to recrystallize the crude solid, but it keeps "oiling out" instead of forming crystals. How do I fix this?
A: Oiling out is common when the compound's melting point is close to the boiling point of the solvent or when impurities depress the melting point.[1]
Protocol: The "Two-Solvent" Displacement Method
-
Dissolution: Dissolve the crude oil in the minimum amount of warm Ethanol (EtOH) or Isopropanol (IPA) (approx. 40-50°C).[1] Do not boil.
-
Anti-solvent Addition: Slowly add Water dropwise with vigorous stirring until a persistent turbidity (cloudiness) appears.[1]
-
Re-solubilization: Add just enough warm alcohol to clear the solution again.[1]
-
Controlled Cooling: Turn off the heat and let the flask cool to room temperature in the oil bath (slow cooling).
-
Seeding: If oil droplets form, scratch the glass surface or add a seed crystal of the pure compound.[1]
-
Cold Soak: Chill at 0-4°C for 4 hours before filtration.
Why this works: The water increases the polarity of the solvent system, forcing the hydrophobic halogenated nitrobenzene out of solution. Slow cooling prevents the entrapment of impurities that leads to oiling.[1]
Part 3: Chromatography Solutions (High Purity)
Q: My TLC shows a spot very close to the product. Standard Hexane/EtOAc isn't separating them.[1] What column conditions should I use?
A: The "close spot" is likely a regioisomer or a non-iodinated precursor.[1] Because both species are non-polar, standard adsorption chromatography may lack resolution.
Protocol: The "Toluene Effect" Gradient
Silica gel interacts strongly with the nitro group.[1] Using an aromatic solvent like Toluene can modify the
Recommended Mobile Phase:
Gradient Strategy:
-
Equilibration: Start with 100% Hexanes.
-
Loading: Load sample as a liquid concentrate (dissolved in minimal Toluene).
-
Elution:
-
0–10 min: 0% to 20% Toluene in Hexane (Flushes very non-polar impurities).
-
10–30 min: 20% Toluene isocratic (Elutes the main product slowly).
-
Note: If the product does not elute, introduce 1-5% EtOAc.[1]
-
Technical Insight: The iodine atom is large and polarizable ("soft"), while the nitro group is hard and polar. Toluene interacts with the iodine's polarizability, often shifting the retention time of the iodinated species relative to the non-iodinated precursor [1].
Part 4: Handling & Stability (The "Hidden" Variables)
Q: My product turned from pale yellow to purple/brown during drying. Is it ruined?
A: The purple color indicates free Iodine (
Root Cause: Aryl iodides, especially those with electron-withdrawing groups (like Nitro), can be labile under UV light or acidic conditions.
-
Photolysis: The C-I bond is weak (
65 kcal/mol) and cleaves under light, generating radicals. -
Acid Trace: If the crude material contained residual acid (from nitration/iodination), it accelerates decomposition during drying.
Corrective Action:
-
Wash: Dissolve the solid in EtOAc and wash with 10% Sodium Thiosulfate (
) solution. This reduces (purple) back to iodide (colorless). -
Dry: Dry the organic layer over
, filter, and rotary evaporate in the dark (wrap flask in foil). -
Storage: Store in amber vials at 2–8°C.
Part 5: Decision Logic & Workflow
The following diagram illustrates the logical flow for purifying this intermediate based on impurity profile and physical state.
Figure 1: Decision matrix for the purification of halogenated nitrobenzene intermediates.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 11707110, Trametinib (Related Intermediate Chemistry). Retrieved February 12, 2026, from [Link]
-
Google Patents. (2019). Method for synthesizing trametinib key intermediate (CN109336884B).[3] Retrieved February 12, 2026, from
Sources
Validation & Comparative
crystal structure and X-ray diffraction data for 1-Fluoro-5-iodo-4-methyl-2-nitrobenzene
A Comparative Guide to the Crystal Structure of Halogenated Nitrotoluene Derivatives
Introduction: The Significance of Molecular Architecture in Drug Development
In the landscape of modern drug discovery and materials science, an intricate understanding of a molecule's three-dimensional structure is not merely academic—it is a cornerstone of rational design. The precise arrangement of atoms in a crystal lattice dictates a compound's physical and chemical properties, influencing everything from solubility and bioavailability to reactivity and intermolecular interactions. For drug development professionals, this structural data is paramount, offering critical insights that can guide the optimization of lead compounds and the development of novel therapeutics.
This guide provides an in-depth analysis of the crystal structure of 1-Chloro-2-methyl-4-nitrobenzene , a representative member of the halogenated nitrotoluene class of compounds. These molecules are significant building blocks in the synthesis of a wide array of pharmaceuticals and industrial chemicals.[1] Due to the presence of various functional groups, they are prone to engaging in a range of intermolecular interactions, such as hydrogen bonds and π-π stacking, which are fundamental to molecular recognition and crystal packing.
While the specific compound 1-Fluoro-5-iodo-4-methyl-2-nitrobenzene was the initial focus, publicly available, high-quality crystallographic data for this exact molecule is not readily accessible. Therefore, we will utilize the closely related and structurally characterized 1-Chloro-2-methyl-4-nitrobenzene as our primary subject of investigation. This will be followed by a comparative analysis with 2,6-Dichloro-4-nitrotoluene to elucidate how subtle changes in substitution patterns can lead to significant differences in crystal packing and intermolecular forces.
Part 1: The Experimental Workflow: From Crystal to Structure
The determination of a crystal structure is a multi-step process that requires precision and a systematic approach. The following protocol outlines the standard workflow for single-crystal X-ray diffraction (SCXRD) of a small organic molecule like 1-Chloro-2-methyl-4-nitrobenzene.
Crystal Preparation and Mounting
The journey to a crystal structure begins with the growth of a high-quality single crystal. This is often the most challenging step, as the crystal must be free of significant defects, non-twinned, and of an appropriate size (typically 0.1-0.3 mm in all dimensions) for the X-ray beam.
Protocol for Crystallization (Slow Evaporation Method):
-
Dissolution: Dissolve the synthesized 1-Chloro-2-methyl-4-nitrobenzene in a suitable solvent (e.g., chloroform) to create a near-saturated solution.
-
Slow Evaporation: Place the solution in a small, clean vial. Cover the vial with parafilm and puncture a few small holes with a needle. This allows for slow evaporation of the solvent.
-
Incubation: Leave the vial undisturbed in a vibration-free environment for several days to weeks. As the solvent evaporates, the concentration of the compound will slowly increase, promoting the formation of well-ordered crystals.
-
Crystal Selection: Once suitable crystals have formed, carefully select a well-formed, transparent crystal under a microscope.[2]
Mounting the Crystal:
A selected crystal is carefully mounted on a goniometer head. For data collection at low temperatures (a common practice to reduce thermal motion of atoms and improve data quality), the crystal is typically coated in a cryoprotectant oil (e.g., Paratone-N) before being flash-cooled in a stream of cold nitrogen gas.
X-ray Diffraction Data Collection
The mounted crystal is then placed on a diffractometer, an instrument that directs a beam of X-rays onto the crystal and records the resulting diffraction pattern. A modern diffractometer, such as a Bruker APEX II, is equipped with a sensitive detector (like a CCD) to capture the diffraction data.[3][4][5]
Data Collection Protocol (Typical Parameters for a Bruker APEX II Diffractometer):
-
Instrument Setup:
-
Unit Cell Determination:
-
A short series of initial diffraction images (frames) are collected.
-
The software (e.g., APEX3) analyzes the positions of the diffraction spots to determine the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal) and the crystal system.[5]
-
-
Data Collection Strategy:
-
Based on the determined crystal lattice and symmetry, the software calculates an optimal strategy for collecting a complete dataset. This involves rotating the crystal through a series of angles (using omega and phi scans) while exposing it to the X-ray beam.
-
The goal is to measure the intensities of as many unique reflections as possible, with good redundancy.
-
-
Data Integration and Scaling:
-
After data collection is complete, the raw diffraction images are processed. The software integrates the intensity of each diffraction spot and applies corrections for factors such as Lorentz and polarization effects.
-
The data is then scaled to account for variations in exposure time and detector response.
-
Structure Solution and Refinement
The final step is to convert the collected diffraction data into a three-dimensional model of the molecule. This is achieved through a combination of computational methods, most commonly using the SHELXTL software suite.[7][8][9]
Structure Solution and Refinement Workflow:
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 3. rezalatifi.okstate.edu [rezalatifi.okstate.edu]
- 4. Bruker APEX II CCD | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. 6 Bruker Kappa APEX2 (LMC) - Helmholtz-Zentrum Berlin (HZB) [helmholtz-berlin.de]
- 6. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]
- 7. scribd.com [scribd.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. scs.illinois.edu [scs.illinois.edu]
Safety Operating Guide
1-Fluoro-5-iodo-4-methyl-2-nitrobenzene proper disposal procedures
Topic: 1-Fluoro-5-iodo-4-methyl-2-nitrobenzene Proper Disposal Procedures
Executive Summary: Immediate Operational Directive
1-Fluoro-5-iodo-4-methyl-2-nitrobenzene is a halogenated nitroaromatic compound . For disposal purposes, it must be treated as Hazardous Waste (Toxic, Halogenated) .[1][2]
-
Primary Disposal Method: High-temperature incineration with acid gas scrubbing.
-
Critical Restriction: NEVER mix with non-halogenated solvents or oxidizers.
-
Waste Stream: Segregate into Solid Hazardous Waste (if pure) or Halogenated Solvent Waste (if in solution).
Chemical Profile & Hazard Identification
Before handling waste, you must understand the "Why" behind the safety protocols. This compound combines a nitro group (energetic/toxic potential) with two halogens (Fluorine, Iodine), creating specific disposal challenges.
| Property | Characteristic | Disposal Implication |
| Chemical Class | Halogenated Nitroaromatic | Requires incineration; strictly regulated. |
| Physical State | Solid (Predicted MW ~281 g/mol ) | Dispose of via solid waste stream unless dissolved. |
| Primary Hazards | Toxic (Route: Inhalation/Dermal), Irritant | PPE is non-negotiable (Double Nitrile Gloves). |
| Reactivity | Sensitive to strong bases/nucleophiles | Do NOT mix with caustic waste (risk of exothermic hydrolysis). |
| Combustion | Releases HF, HI, NOx | Incineration requires specific scrubbers (cannot be open burned). |
Scientific Insight: The presence of the Nitro (-NO₂) group on the benzene ring activates the fluorine atom for nucleophilic aromatic substitution (
). Mixing this waste with strong bases (e.g., hydroxide, amines) in a waste container can trigger a runaway exothermic reaction. Always segregate from alkaline waste.
Waste Characterization & EPA Coding
Proper coding ensures the waste is routed to the correct facility. While this specific isomer may not be explicitly P-listed or U-listed, it must be characterized based on its toxicity and ignitability.
-
RCRA Status: Hazardous Waste.
-
EPA Waste Codes (Recommended):
-
D001 (Ignitable - if in flammable solvent).[3]
-
D003 (Reactive - Conservative designation for nitro compounds if stability is unknown).
-
F001/F002 (If dissolved in spent halogenated solvents).
-
-
Labeling Requirement: "Hazardous Waste - Toxic - Halogenated Organic Solid."
Pre-Disposal Stabilization & Segregation
Proper segregation is the single most critical step in laboratory safety.
Segregation Logic Flow
The following diagram illustrates the decision matrix for segregating this specific compound.
Figure 1: Waste segregation decision tree ensuring compliance with halogenated waste protocols.
Step-by-Step Disposal Protocol
Phase 1: Accumulation (At the Bench)
-
Container Selection: Use a chemically compatible container.
-
Solids: Wide-mouth High-Density Polyethylene (HDPE) jar with a screw-top lid.
-
Liquids: Amber glass bottle or HDPE carboy. Avoid metal containers (corrosion risk from potential HI/HF formation).
-
-
Labeling:
-
Affix a hazardous waste tag immediately upon the first addition of waste.
-
Write the full chemical name: 1-Fluoro-5-iodo-4-methyl-2-nitrobenzene.
-
Check specific hazard boxes: Toxic , Irritant .[4]
-
-
Secondary Containment: Place the waste container in a polyethylene tray to capture any potential drips or spills.
Phase 2: Hand-off (Satellite Accumulation Area - SAA)
-
Closure: Ensure the cap is tightly closed when not actively adding waste.[1][4][5] Funnels must be removed.
-
Inspection: Visually inspect for signs of pressure buildup (bulging) or crystallization.
-
Request Pickup: When the container is 90% full or within 6 months of start date (check local institutional rules), submit a pickup request to your EHS department.
Phase 3: Final Destruction (Off-Site)
-
Transport: Licensed hazardous waste haulers transport the material.
-
Method: Rotary Kiln Incineration .
-
Mechanism:[1][3][6][7] The compound is injected into a kiln at >1000°C.
-
Chemistry: The organic skeleton is oxidized to CO₂ and H₂O. The Fluorine and Iodine atoms are converted to HF and HI/I₂ gases.
-
Scrubbing: The exhaust gas passes through a caustic scrubber (NaOH) to neutralize the acid gases before release.
-
Emergency Procedures: Spills & Exposure
Scenario: You drop a vial containing 500mg of solid 1-Fluoro-5-iodo-4-methyl-2-nitrobenzene.
Immediate Response Workflow:
Figure 2: Immediate spill response protocol for solid toxic intermediates.
-
Skin Contact: Wash with soap and water for 15 minutes. The nitro group can absorb through skin—monitor for signs of cyanosis (blue lips/fingernails).
-
Eye Contact: Flush for 15 minutes. Seek medical attention immediately.
References
-
National Institutes of Health (PubChem). 1-Fluoro-4-iodo-3-methyl-2-nitrobenzene (Isomer Analog Data). PubChem Compound Summary. [Link]
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
Princeton University EHS. Laboratory Safety Guide: Waste Segregation and Disposal. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
